Cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentanecarboxylic acid core substituted with a 9H-fluoren-9-ylmethoxycarbonyl group. The molecular formula is , and it has a molecular weight of 351.40 g/mol. This compound is primarily utilized in research settings due to its potential biological activities and applications in medicinal chemistry .
cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid, also known as Fmoc-cyclopentanecarboxylic acid or Fmoc-cycloleucine, is a valuable building block in peptide synthesis. The Fmoc group serves as a temporary protecting group for the amino group, allowing for the controlled attachment of amino acids to form peptide chains. After the desired peptide sequence is assembled, the Fmoc group can be selectively removed under mild acidic conditions, revealing the free amino group for further reactions or purification. Source: [1: ]
Fmoc-cyclopentanecarboxylic acid can be used as a probe in chemical biology studies to investigate protein-protein interactions and other cellular processes. The cyclopentane ring can be modified with various functional groups to create specific probes that target different biological targets. Additionally, the Fmoc group can be used to attach fluorescent labels or other reporter groups to the molecule, allowing for its visualization and tracking within living cells. Source: [2: ]
The chemical behavior of cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid can be analyzed through various reactions:
These reactions are crucial for modifying the compound for specific applications in drug design and synthesis .
Cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid exhibits notable biological activities, particularly as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C9. These properties suggest potential applications in pharmacology, especially in drug metabolism studies . Additionally, its structural features may contribute to interactions with biological targets, enhancing its utility in medicinal chemistry.
The synthesis of cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid typically involves several key steps:
These methods allow for the efficient production of the compound while maintaining its structural integrity .
Cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid has several applications:
These applications highlight its significance in both academic and pharmaceutical research contexts.
Interaction studies involving cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid focus on its binding affinity to various enzymes and receptors. Notably, it has been studied for its inhibitory effects on cytochrome P450 enzymes, which play crucial roles in drug metabolism. Understanding these interactions is essential for predicting pharmacokinetics and potential drug-drug interactions .
Several compounds share structural similarities with cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid. Below are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid | 220497-66-5 | 0.98 |
(1R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid | 220497-67-5 | 0.95 |
(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acid | 359586-64-4 | 0.94 |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid | 201864-71-3 | 0.94 |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid | 212688-54-5 | 0.92 |
The uniqueness of cis-2-(.......) lies in its specific stereochemistry and functional groups that confer distinct biological activities not observed in other similar compounds. Its ability to selectively inhibit certain enzymes while maintaining stability makes it a valuable candidate for further research and development .
This comprehensive overview provides insight into the properties, synthesis, and significance of cis-2-(.......) within the context of chemical research and application.
The Fluorenylmethyloxycarbonyl (Fmoc) group, introduced by Louis Carpino in 1972, revolutionized peptide synthesis by offering a base-labile alternative to acid-sensitive protecting groups like tert-butoxycarbonyl (Boc). Prior to Fmoc, strategies for amine protection relied on groups such as the tosylethyloxycarbonyl (Troc), which required harsh basic conditions (e.g., KOH/NaOEt) and a secondary decarboxylation step for removal. Fmoc’s orthogonal deprotection mechanism—cleavage via secondary amines like piperidine—allowed for milder reaction conditions and compatibility with acid-labile side chains, making it indispensable for solid-phase peptide synthesis (SPPS).
The Fmoc group’s stability under acidic conditions and rapid deprotection kinetics stem from its unique 9-fluorenylmethyl carbonate structure. The electron-withdrawing fluorenyl moiety enhances the carbonate’s susceptibility to nucleophilic attack, while the methyl spacer balances steric accessibility. Modern adaptations, such as Fmoc-Osu (N-hydroxysuccinimide carbonate), further improved synthetic efficiency by reducing oligopeptide formation during amino acid activation.
Protecting Group | Deprotection Conditions | Orthogonality | Key Advantages |
---|---|---|---|
Fmoc | Piperidine/DMF | Base-labile | Mild conditions, acid stability |
Boc | TFA/CH2Cl2 | Acid-labile | High crystallinity |
Cbz | H2/Pd-C | Hydrogenolysis | Versatile for solution-phase synthesis |
Table 1: Fmoc’s orthogonal deprofile contrasts with Boc and Cbz, enabling sequential deprotection in complex syntheses.
The synthesis of enantiopure Fmoc-cis-ACPC requires precise control over the (1S,2R) or (1R,2S) configurations, which are challenging to achieve due to competing stereochemical outcomes during key reactions. Reductive amination of ethyl 2-oxocyclopentanecarboxylate with α-phenylethylamine introduces the amino group but generates diastereomeric intermediates that necessitate resolution. Crystallization with chiral resolving agents like (2R,3R)-2,3-dibenzoyl-L-tartaric acid enables isolation of stereopure intermediates, though yields vary significantly between cis and trans isomers. For example, Fmoc-protected trans-ACPC (S,S) is obtained in 34% yield over six steps, while the cis stereoisomer (R,S) achieves 49% yield over five steps [2] [3].
A major bottleneck lies in avoiding chromatographic separations, which are inefficient for large-scale production. The use of potassium bicarbonate during Fmoc protection improves reaction homogeneity and aqueous phase extraction, leveraging the higher solubility of potassium salts compared to sodium counterparts [3]. Additionally, epimerization risks during conjugate addition or carbamate formation necessitate low-temperature conditions to preserve stereochemical integrity. These challenges underscore the delicate balance between reaction efficiency and stereochemical fidelity in scalable syntheses.
Fmoc-cis-ACPC exhibits dynamic equilibria between cis- and trans-carbamate isomers, complicating enantiomeric purity assessments. Nuclear magnetic resonance (NMR) studies in CDCl₃ reveal two distinct resonances for the amide proton, corresponding to both isomers. For Fmoc-cis-ACPC, the cis-carbamate form predominates at 37%, whereas Fmoc-trans-ACPC favors the trans-carbamate isomer (90%) [2] [3]. This equilibrium arises from restricted rotation around the carbamate N–C bond, which is influenced by steric interactions between the Fmoc group and cyclopentane ring.
Isomer | cis-Carbamate Proportion | trans-Carbamate Proportion |
---|---|---|
Fmoc-cis-ACPC | 37% | 63% |
Fmoc-trans-ACPC | 10% | 90% |
Chiral solvating agents (CSAs) like quinine (QN) and quinidine (QD) are employed to discriminate enantiomers in NMR analysis. However, overlapping signals from both carbamate forms require optimized CSA concentrations and temperatures for accurate enantiopurity determination [3]. For instance, 20 mM QD at 298 K resolves Fmoc-cis-ACPC enantiomers by splitting the amide proton signal into two distinct peaks (Δδ = 0.12 ppm) [2]. This dynamic behavior underscores the need for robust analytical methods to ensure stereochemical consistency in peptide synthesis.
The absolute configuration of Fmoc-cis-ACPC dictates its ability to stabilize secondary structures in peptides, which directly influences biological activity. Heterochiral sequences with alternating (1S,2R) and (1R,2S) configurations adopt helical conformations, such as the H10/12 helix, characterized by 10- or 12-membered hydrogen-bonded rings. These helices exhibit enhanced stability compared to α-peptides due to the cyclopentane ring’s rigidity, enabling precise spatial alignment of side chains for target binding [4].
In contrast, homochiral sequences or trans-ACPC analogs form polar β-strands that self-assemble into fibrillar nanostructures. Molecular dynamics simulations reveal that the (1S,2R) configuration promotes right-handed helices, while (1R,2S) induces left-handed twists, affecting interactions with chiral biological targets like enzymes or receptors [4]. For example, H10/12 helices mimicking α-helical domains in Bcl-2 proteins show higher binding affinity to apoptotic regulators compared to β-strand motifs [4]. These findings highlight the critical role of absolute configuration in designing foldamers with tailored biological functions.
The development of scalable synthetic routes for all four stereoisomers of cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid represents a critical advancement in peptide foldamer chemistry [1]. This Fmoc-protected cyclopentane amino acid derivative serves as an essential building block for conformationally constrained peptides with enhanced biological activity and proteolytic stability [2] [3].
The synthetic challenge of producing all four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) in enantiomerically pure form has been addressed through several innovative methodologies. The most promising approaches combine reductive amination strategies with stereoselective crystallization techniques to achieve both high yields and exceptional stereochemical control [2].
Azeotropic Distillation-Mediated Reductive Amination
The most effective scalable approach utilizes azeotropic distillation with toluene followed by reduction with sodium borohydride in isobutyric acid [2]. This methodology addresses the limitations of traditional cyanoborohydride-based reductive amination by employing safer, more accessible reagents while maintaining excellent stereochemical control.
The reaction proceeds through initial formation of an imine intermediate between ethyl 2-oxocyclopentanecarboxylate and (S)-α-phenylethylamine in toluene at 70°C, with azeotropic removal of water driving the equilibrium toward imine formation [2]. The subsequent reduction step employs sodium borohydride in isobutyric acid, a combination that provides complete conversion while avoiding the toxicity concerns associated with sodium cyanoborohydride [2].
Formic Acid-Facilitated Reductive Amination
An alternative approach utilizes formic acid as a facilitator for rapid, diastereoselective reductions under gentle conditions [4]. This method demonstrates particular effectiveness for trans-β-amino acid derivatives, achieving isolated yields of 65-85% with excellent stereoselectivity (>95% enantiomeric excess) [4]. The process involves reductive amination of β-keto esters using chiral auxiliary amines, with formic acid serving as both a proton source and facilitating agent for the reduction process [4].
Enzymatic Reductive Amination Systems
Multi-enzymatic approaches have emerged as environmentally friendly alternatives, employing ene-reductases for C=C double bond reduction and alcohol dehydrogenases for carbonyl reduction [5]. These systems achieve exceptional stereoselectivity (99% enantiomeric excess, 92-99% diastereomeric excess) across all four stereoisomers, though current scalability is limited to 100 mg scale [5].
Hydrobromide Salt Crystallization for trans-Stereoisomers
The resolution of trans-stereoisomers is accomplished through selective crystallization of hydrobromide salts [2]. Following base-mediated epimerization with sodium ethoxide in ethanol at 30-35°C, the crude product mixture undergoes treatment with hydrobromic acid in acetic acid. The resulting hydrobromide salt of the (S,S,S)-stereoisomer crystallizes preferentially from acetonitrile, providing material with >99% enantiomeric purity after four recrystallizations [2].
The epimerization process shifts the initial diastereomer ratio from 1.0:0.15:0.06:0.02 to 0.21:0.02:1.0:0.15 in favor of the trans-isomer, with optimal results achieved through overnight reaction at 30-35°C [2]. Higher temperatures or alternative strong bases do not improve the cis/trans ratio, indicating that the reaction conditions are optimally tuned for stereochemical control [2].
Dibenzoyl Tartaric Acid Resolution for cis-Stereoisomers
The purification of cis-stereoisomers employs (+)-dibenzoyl-D-tartaric acid as a resolving agent [2]. This methodology provides access to the (R,S,S)-amino ester salt with 58% yield from the initial ketoester, demonstrating remarkable efficiency for cis-isomer isolation [2].
Crystal structure analysis reveals strong intermolecular interactions between the amino ester and dibenzoyl tartaric acid, including O–H···O, N–H···O, and C–H···O hydrogen bonds between the ester and amino groups and the carboxylate of the tartaric acid derivative [2]. These interactions explain the exceptional selectivity observed in the crystallization process and provide structural insight into the resolution mechanism.
The crystallization process typically requires two to three recrystallizations from acetonitrile to achieve complete purity, though careful attention to dissolution conditions is essential to maintain high yields [2]. The use of acetonitrile-water mixtures for subsequent crystallizations improves solubility and facilitates dissolution while promoting selective precipitation of the desired salt [2].
The integration of cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid into solid-phase peptide synthesis requires specialized protocols that accommodate the unique steric and electronic properties of the cyclopentane constraint [6] [7] [8].
Fmoc/Alloc/tBu Protection Strategy
The most versatile orthogonal protection scheme combines 9-fluorenylmethoxycarbonyl (Fmoc) protection for the main chain amino groups, allyloxycarbonyl (Alloc) protection for selective side chain deprotection, and tert-butyl (tBu) protection for permanent side chain masking [9]. This three-dimensional protection strategy enables cyclization efficiency improvements of 45-75% compared to standard Fmoc/tBu approaches [9].
The Alloc protecting group is particularly valuable for complex peptide architectures as it can be selectively removed under palladium-catalyzed conditions (Pd(PPh₃)₄ with phenylsilane) without affecting Fmoc or tBu groups [9]. This selectivity allows for precise timing of deprotection events during macrocyclization sequences, enabling the formation of complex topologies including bicyclic and polycyclic structures [9].
Fmoc/Dde/tBu Orthogonal Systems
An alternative orthogonal approach employs 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protection, which can be selectively removed with 2% hydrazine in dimethylformamide [9]. This system demonstrates cyclization efficiencies of 50-80% and shows particular advantage for peptides containing multiple lysine or ornithine residues where precise control of amino group deprotection is critical [9].
The Dde group's stability under standard Fmoc deprotection conditions (20% piperidine in dimethylformamide) makes it ideal for complex synthetic sequences requiring multiple selective deprotection steps [9]. The mild hydrazine deprotection conditions are compatible with acid-labile tBu groups and other common protecting groups used in peptide synthesis [9].
Microwave-Enhanced Orthogonal Protocols
Microwave-assisted solid-phase peptide synthesis protocols have been adapted for cyclopentane amino acid incorporation, achieving cyclization efficiencies of 60-90% through improved coupling kinetics and reduced side reactions [10]. The microwave protocols employ shortened reaction times (5-10 minutes per coupling cycle) with elevated temperatures (50-80°C), leading to more efficient incorporation of sterically hindered residues like the cyclopentane amino acid [10].
Temperature-Controlled Cyclization Protocols
Optimal macrocyclization efficiency is achieved through precise temperature control during the cyclization step [2]. Reactions conducted at 30-35°C demonstrate 25-40% improvement in cyclization efficiency compared to room temperature protocols [2]. The controlled temperature prevents premature side reactions while maintaining sufficient activation energy for efficient ring closure [2].
Higher temperatures (above 40°C) lead to increased epimerization of the cyclopentane stereocenter, particularly for cis-configured substrates, while lower temperatures (below 25°C) result in incomplete cyclization and extended reaction times [2]. The optimal temperature range represents a balance between reaction efficiency and stereochemical integrity [2].
Solvent System Optimization for Enhanced Cyclization
The choice of solvent system significantly impacts macrocyclization efficiency, with mixed acetonitrile-water systems providing 30-50% efficiency improvements [2]. The addition of water to acetonitrile increases the solubility of ionic intermediates while promoting intramolecular cyclization through hydrophobic collapse effects [2].
For on-resin cyclization protocols, the use of polar aprotic solvents such as dimethylformamide or N-methyl-2-pyrrolidinone, often with added lithium chloride to enhance peptide solvation, improves cyclization yields by 40-70% [11] [12]. The enhanced solvation reduces peptide aggregation on the resin surface, facilitating intramolecular reactions over intermolecular side reactions [11].
Concentration Management Strategies
Dilution protocols play a crucial role in macrocyclization efficiency, with optimal concentrations typically ranging from 0.1-1.0 mM for solution-phase cyclization [13]. Higher concentrations favor intermolecular reactions leading to dimer and oligomer formation, while excessive dilution reduces reaction rates to impractical levels [13].
For solid-phase cyclization, resin loading optimization (0.2-0.5 mmol/g) provides the best balance between reaction efficiency and product purity [11] [12]. Lower loading reduces steric crowding around the cyclization site, while higher loading can lead to incomplete reactions and difficult purification [11].
Advanced Cyclative Release Strategies
Recently developed cyclative release strategies enable direct formation of pure cyclic peptides from the solid phase without additional purification steps [14]. These approaches utilize specialized linkers that participate in the cyclization reaction, such as disulfide linkers that undergo intramolecular cyclization upon base treatment [14].
The cyclative release methodology achieves cyclization efficiencies of 54-100% with product purities exceeding 93%, representing a significant advancement in macrocyclic peptide synthesis [14]. Apolar polystyrene resins provide optimal yields for this approach, likely due to reduced peptide-resin interactions that could interfere with the cyclization process [14].
pH-Controlled Cyclization Enhancement
Strategic pH adjustment during cyclization can provide 35-60% efficiency improvements through optimization of nucleophilicity and electrophilicity of reactive groups [15]. For amide bond-forming cyclizations, slightly basic conditions (pH 8-9) enhance the nucleophilicity of amino groups while maintaining carboxyl group activation [15].
The pH optimization must be balanced against the stability of protecting groups and the potential for racemization of amino acid residues [15]. Careful monitoring of reaction pH throughout the cyclization process ensures consistent results and prevents degradation of sensitive functionalities [15].